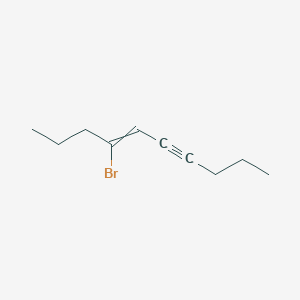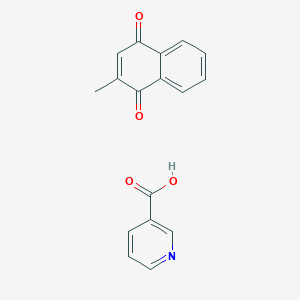
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a synthetic organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 3-chlorophenyl and naphthalen-1-yl groups makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the reaction of a suitable naphthalene derivative with a chlorophenyl derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the dioxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-5-(3-Bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Methylphenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
Uniqueness
The uniqueness of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific substitution pattern. The presence of the 3-chlorophenyl group imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
887304-82-7 |
|---|---|
Fórmula molecular |
C19H13ClO3 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
(2R,5R)-5-(3-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H13ClO3/c20-14-8-3-7-13(11-14)17-18(21)23-19(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17,19H/t17-,19-/m1/s1 |
Clave InChI |
MIEXEOKIZDAZKY-IEBWSBKVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2[C@@H]3O[C@@H](C(=O)O3)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3OC(C(=O)O3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


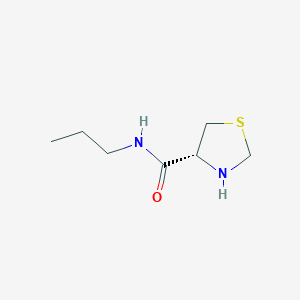

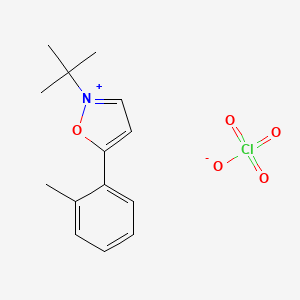

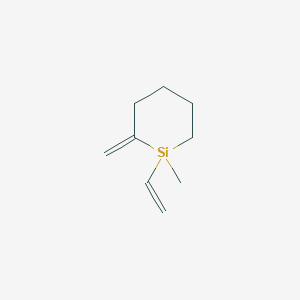
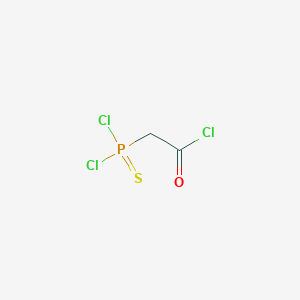
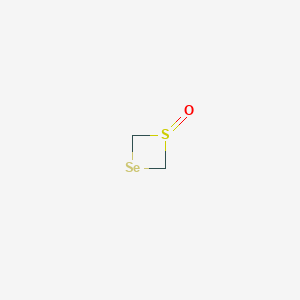

![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
